![molecular formula C13H22Cl2N2 B2467943 [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride CAS No. 1215504-97-4](/img/structure/B2467943.png)
[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride
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Overview
Description
1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride, also known as 1-(4-Piperidin-1-ylphenyl)ethylamine dihydrochloride, is an organic compound with a molecular formula of C10H18Cl2N2. It is a white solid that is soluble in water and ethanol. It is a derivative of piperidine and is used as a starting material in the synthesis of various pharmaceuticals. It is also used as an intermediate in the synthesis of a variety of other compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine-containing compounds serve as essential building blocks in medicinal chemistry. Researchers utilize them to construct drug molecules due to their diverse reactivity and biological activity. The piperidine ring often appears in the structure of pharmaceuticals, making it a valuable scaffold for drug development. Scientists explore various synthetic methods to access substituted piperidines efficiently .
Antioxidant Properties
Certain piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), possess antioxidant properties. Piperine’s ability to scavenge free radicals contributes to its potential health benefits. Researchers continue to study its effects and explore applications in health supplements and functional foods .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of various diseases such as cancer .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15;;/h5-8,11H,2-4,9-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBJQYVYSJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride | |
CAS RN |
1215504-97-4 |
Source
|
Record name | 1-[4-(piperidin-1-yl)phenyl]ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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